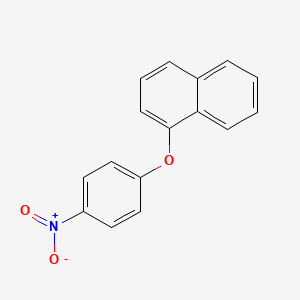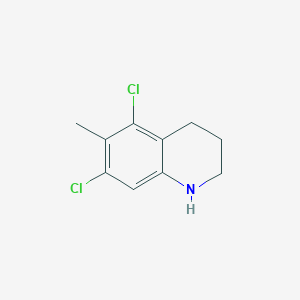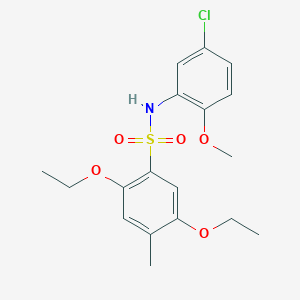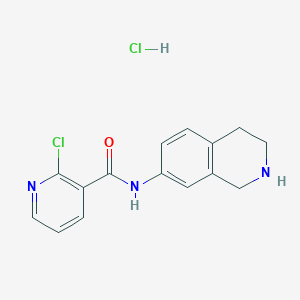
1-(4-Nitrophenoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenoxy)naphthalene is an organic compound derived from naphthalene. Its chemical structure involves the annulation of a 1,4-quinoid nucleus with an aromatic (benzene) ring. The compound is susceptible to reduction, oxidation, and nucleophilic addition reactions due to its conjugated double bonds and carbonyl groups .
Synthesis Analysis
- Classical Nitration : Naphthalene can be nitrated using a classical nitrating mixture (HNO3 + H2SO4) in 1,4-dioxane. This method yields 1-nitronaphthalene (96%) along with a minor amount of 2-nitronaphthalene (4%) .
- Alternative Catalysts : Various catalysts, such as indium(III) triflate, lanthanum(III) nitrobenzenesulfonates, and high silica zeolites, have been explored for naphthalene nitration .
Molecular Structure Analysis
The molecular formula of this compound is C₁₆H₁₁NO₃, with a molecular weight of 265.27 g/mol. It exists as a solid at room temperature .
Chemical Reactions Analysis
This compound participates in various reactions, including reduction, oxidation, and nucleophilic addition. Its reactivity makes it attractive for developing biologically active compounds .
Applications De Recherche Scientifique
Anticancer Potential
1-(4-Nitrophenoxy)naphthalene has been synthesized and evaluated for its potential anticancer properties. Studies have shown that this compound exhibits significant antitumor activity, with IC50 values ranging from 29.0 to 8.4 µg/mL. It has been found to be highly active in protecting DNA against hydroxyl free radicals and demonstrates strong interaction with human blood DNA through an intercalative mode. This interaction has been explored through electrochemical and UV-visible spectroscopic studies, revealing its potential as an anticancer agent (Shabbir et al., 2015).
Nitration Studies
Research on the nitration of naphthalene, including compounds like this compound, has provided insight into the processes leading to the nitration of aromatic compounds in atmospheric hydrometeors. This research is particularly significant in understanding environmental aspects of aromatic compound nitration, especially in the context of atmospheric pollution and its impact (Vione et al., 2005).
Organic Light Emitting Diodes (OLEDs)
This compound derivatives have been used in the synthesis and photophysical characterization of organotin compounds, which are explored for their application in organic light emitting diodes (OLEDs). These compounds exhibit quantum yields around 4% with lifetimes in the range of 10^−10−10^−11 s, indicating potential for use in OLED technology (García-López et al., 2014).
Fluorescent Sensors
A study on epoxy-based oligomers bearing naphthalene units, including this compound, demonstrated their application as ON–OFF type fluorescent sensors for 4-nitrophenol. The recognition mechanism is attributed to fluorescence resonance energy transfer (FRET) and photo induced electron transfer (PET) between the naphthalene moiety and 4-nitrophenol, highlighting their potential in environmental sensor applications (Ghosh, 2015).
Propriétés
IUPAC Name |
1-(4-nitrophenoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-17(19)13-8-10-14(11-9-13)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGARSYGUBYPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2562820.png)
![4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2562821.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2562824.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2562826.png)


![{[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B2562830.png)
![2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2562831.png)


![4-phenyl-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2562835.png)
